beta-Gal NONOate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Beta-Gal NONOate is synthesized through the reaction of beta-galactosyl-pyrrolidine with nitric oxide under specific conditions. The synthesis involves the formation of a diazeniumdiolate group, which is responsible for the nitric oxide-releasing properties of the compound . The reaction typically requires an inert atmosphere and controlled temperature to ensure the stability of the product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

Beta-Gal NONOate undergoes several types of chemical reactions, primarily involving the release of nitric oxide. These reactions include:

Decomposition: The compound decomposes to release nitric oxide under physiological conditions.

Hydrolysis: In the presence of water, this compound can hydrolyze, leading to the release of nitric oxide.

Common Reagents and Conditions

The release of nitric oxide from this compound is typically triggered by the presence of beta-galactosidase, an enzyme that catalyzes the hydrolysis of the compound . This reaction occurs under physiological conditions, such as body temperature and pH .

Major Products Formed

The primary product formed from the decomposition of this compound is nitric oxide. Additionally, the hydrolysis reaction may produce other byproducts, depending on the specific conditions and presence of other reactants .

Scientific Research Applications

Applications in Microbiology

One of the primary applications of beta-Gal NONOate is its bactericidal activity. Studies have demonstrated that this compound exhibits higher bactericidal efficacy against Escherichia coli strains transformed with the lacZ gene compared to conventional NONOates. The release of NO from this compound significantly enhances its antimicrobial properties, making it a promising candidate for developing new antibacterial therapies .

Case Study: Antibacterial Efficacy

In a comparative study, this compound was tested against E. coli strains with and without the lacZ gene. Results indicated that while both compounds exhibited some level of antibacterial activity, this compound demonstrated a marked increase in efficacy due to its targeted release mechanism . This finding suggests potential applications in treating bacterial infections where traditional antibiotics may fail.

Pharmacological Applications

The pharmacological implications of this compound are vast. Its ability to release NO in a controlled manner allows for therapeutic interventions in various diseases characterized by impaired NO signaling or oxidative stress.

Cardiovascular Health

Nitric oxide is known for its vasodilatory effects; thus, this compound could be utilized in cardiovascular therapies. Research indicates that compounds releasing NO can improve endothelial function and reduce blood pressure . The specific activation mechanism of this compound could enhance the delivery of NO to target tissues, potentially leading to improved outcomes in cardiovascular diseases.

Neuroprotection

Nitric oxide also plays a role in neuroprotection and neurotransmission. This compound's application in neurobiology is being explored for its potential to protect neurons from oxidative stress and apoptosis. Studies suggest that NO donors can mitigate neurodegenerative processes .

Biotechnological Applications

Beyond its therapeutic uses, this compound has significant implications in biotechnology, particularly in enzyme technology and metabolic engineering.

Enzyme Activation

Beta-galactosidase, the enzyme responsible for activating this compound, is widely used in biotechnology for lactose hydrolysis and producing lactose-free products. The integration of this compound into this process could enhance the efficiency of NO delivery during fermentation processes .

Data Summary Table

Mechanism of Action

Beta-Gal NONOate exerts its effects through the controlled release of nitric oxide. The release is triggered by the enzyme beta-galactosidase, which hydrolyzes the compound to produce nitric oxide . Nitric oxide then interacts with various molecular targets, including guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). This signaling molecule mediates various physiological responses, such as vasodilation and apoptosis .

Comparison with Similar Compounds

Beta-Gal NONOate is part of the diazeniumdiolate family of nitric oxide donors. Similar compounds include:

Diethylamine NONOate: Another diazeniumdiolate compound that releases nitric oxide under physiological conditions.

S-Nitrosothiols: These compounds also release nitric oxide but through different mechanisms involving the cleavage of the S-NO bond.

Metal-Nitrosyl Complexes: These complexes release nitric oxide upon reduction or photolysis.

Compared to these compounds, this compound is unique in its enzyme-triggered release mechanism, which allows for targeted and controlled nitric oxide delivery .

Biological Activity

Introduction

Beta-Gal NONOate, a site-specific nitric oxide (NO)-releasing compound, has garnered attention for its potential therapeutic applications in various biological contexts. This compound is activated by the enzyme beta-galactosidase, leading to the controlled release of NO, which plays a crucial role in numerous physiological processes, including vasodilation, antimicrobial activity, and modulation of cellular signaling pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and potential clinical applications.

This compound releases NO upon enzymatic activation by beta-galactosidase. The release mechanism is characterized by the following processes:

- Enzymatic Activation : this compound is specifically designed to be activated in environments where beta-galactosidase is present, such as certain cancer cells or bacterial infections.

- Nitric Oxide Release : Upon activation, NO is released in a controlled manner, allowing for localized effects without systemic toxicity.

- Biological Effects : The released NO can induce various biological responses including vasodilation, inhibition of platelet aggregation, and antimicrobial activity.

Antimicrobial Efficacy

This compound has been shown to possess significant antimicrobial properties:

- Bactericidal Activity : In studies comparing this compound with conventional NONOate compounds, it was found that this compound exhibited superior bactericidal activity against E. coli transformed with the lacZ gene. The intracellular levels of NO were significantly higher in cells treated with this compound compared to those treated with other NO donors .

- Mechanism of Action : The bactericidal effect is attributed to the rapid generation of NO, which disrupts bacterial cell function and viability.

Antitumor Activity

Recent research indicates that this compound may enhance the efficacy of existing chemotherapeutic agents:

- Synergistic Effects : Studies have demonstrated that this compound can synergistically improve the antitumor effects of cisplatin in cancer cell lines. This suggests a potential role for this compound in combination therapies for cancer treatment .

- Cytotoxicity : It has been reported that this compound exhibits cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent .

Vascular Protective Effects

The role of NO in vascular health is well-documented:

- Vasodilation : this compound's ability to release NO contributes to vasodilation, which can help alleviate conditions such as hypertension and improve blood flow .

- Platelet Function Inhibition : NO acts as a physiological inhibitor of platelet aggregation, which can reduce the risk of thrombosis .

Data Table: Biological Activities of this compound

Case Study 1: Bactericidal Efficacy

In an experimental setup involving E. coli strains expressing the lacZ gene, treatment with this compound resulted in a marked decrease in bacterial survival compared to controls treated with conventional NONOates. The study highlighted the potential application of this compound as a targeted antimicrobial agent in clinical settings.

Case Study 2: Cancer Therapy Enhancement

A recent study investigated the effects of this compound on human cancer cell lines when used alongside cisplatin. Results indicated that this compound not only increased the sensitivity of cancer cells to cisplatin but also reduced the required dosage of cisplatin for effective treatment, thereby minimizing potential side effects associated with higher doses .

Properties

Molecular Formula |

C10H19N3O7 |

|---|---|

Molecular Weight |

293.27 g/mol |

IUPAC Name |

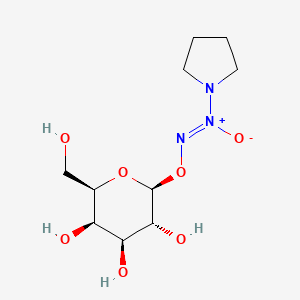

(Z)-oxido-pyrrolidin-1-yl-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyiminoazanium |

InChI |

InChI=1S/C10H19N3O7/c14-5-6-7(15)8(16)9(17)10(19-6)20-11-13(18)12-3-1-2-4-12/h6-10,14-17H,1-5H2/b13-11-/t6-,7+,8+,9-,10+/m1/s1 |

InChI Key |

DFCOWOMYWFVWMB-XIFSWERBSA-N |

Isomeric SMILES |

C1CCN(C1)/[N+](=N/O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)/[O-] |

Canonical SMILES |

C1CCN(C1)[N+](=NOC2C(C(C(C(O2)CO)O)O)O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.